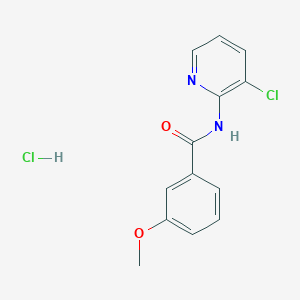
N-(3-chloro-2-pyridinyl)-3-methoxybenzamide hydrochloride
Descripción general
Descripción
N-(3-chloro-2-pyridinyl)-3-methoxybenzamide hydrochloride, also known as AG-490, is a small molecule inhibitor that targets the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is involved in regulating cell growth, differentiation, and survival, and is dysregulated in many diseases, including cancer, autoimmune disorders, and inflammatory diseases. AG-490 has been extensively studied for its potential therapeutic applications in these diseases.
Mecanismo De Acción
N-(3-chloro-2-pyridinyl)-3-methoxybenzamide hydrochloride inhibits the JAK/STAT signaling pathway by blocking the phosphorylation of JAK and STAT proteins, which are involved in the activation of downstream signaling cascades. This leads to the inhibition of cell growth, differentiation, and survival, and the induction of apoptosis in cancer cells. In autoimmune and inflammatory diseases, this compound inhibits the production of pro-inflammatory cytokines and chemokines, and reduces inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth, differentiation, and survival, the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokine and chemokine production, and the reduction of inflammation and tissue damage in autoimmune and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-2-pyridinyl)-3-methoxybenzamide hydrochloride has several advantages for lab experiments, including its high potency and specificity for the JAK/STAT signaling pathway, its ability to inhibit the growth and survival of cancer cells, and its ability to reduce inflammation and tissue damage in autoimmune and inflammatory diseases. However, this compound also has some limitations, including its potential toxicity and off-target effects, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-2-pyridinyl)-3-methoxybenzamide hydrochloride, including the development of more potent and specific inhibitors of the JAK/STAT signaling pathway, the investigation of the role of this compound in other diseases, such as neurodegenerative diseases and infectious diseases, and the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the potential toxicity and off-target effects of this compound, and to identify potential biomarkers for patient selection and monitoring.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-pyridinyl)-3-methoxybenzamide hydrochloride has been extensively studied for its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth and survival of cancer cells by blocking the JAK/STAT signaling pathway, which is often dysregulated in cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer.
In autoimmune disorders, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma, which are involved in the pathogenesis of these diseases. This compound has also been shown to prevent the development of autoimmune diseases in animal models.
In inflammatory diseases, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce inflammation and tissue damage in animal models of these diseases.
Propiedades
IUPAC Name |
N-(3-chloropyridin-2-yl)-3-methoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2.ClH/c1-18-10-5-2-4-9(8-10)13(17)16-12-11(14)6-3-7-15-12;/h2-8H,1H3,(H,15,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYLFVHJOVXQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC=N2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-dibenzo[b,d]furan-3-yl-4-methyl-3-nitrobenzamide](/img/structure/B3972342.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3972346.png)
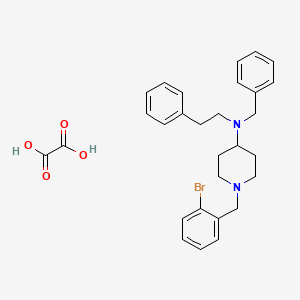
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3972355.png)
![1-[1-(4-methylbenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3972360.png)
![7-(cyclopropylmethyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3972373.png)
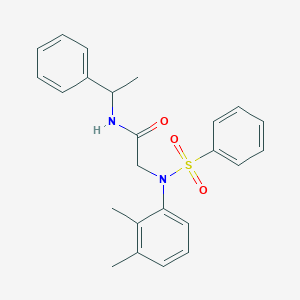
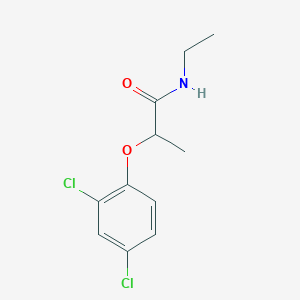
![4-chloro-N-{2-[4-(methylthio)phenoxy]cyclohexyl}benzenesulfonamide](/img/structure/B3972394.png)
![4-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}ethyl)-2-piperazinone](/img/structure/B3972405.png)
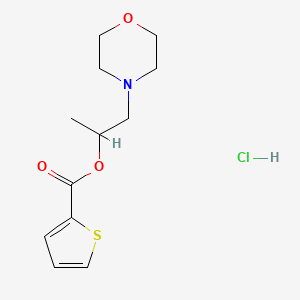
![N-[1-(2-{4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylmethyl]-3-methyl-1H-pyrazol-1-yl}ethyl)piperidin-4-yl]acetamide](/img/structure/B3972431.png)
![2-{4-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3972439.png)
